molecular formula C22H17FN2O2S B2965751 N-(3-fluorophenyl)-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1206993-84-1

N-(3-fluorophenyl)-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2965751
CAS No.: 1206993-84-1
M. Wt: 392.45
InChI Key: YOYCJVNRBFDARE-UHFFFAOYSA-N
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Description

N-(3-Fluorophenyl)-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a 3-fluorophenyl group on the amide nitrogen, a 4-methoxyphenyl substituent at the 4-position of the thiophene ring, and a 1H-pyrrol-1-yl group at the 3-position.

Properties

IUPAC Name

N-(3-fluorophenyl)-4-(4-methoxyphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O2S/c1-27-18-9-7-15(8-10-18)19-14-28-21(20(19)25-11-2-3-12-25)22(26)24-17-6-4-5-16(23)13-17/h2-14H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYCJVNRBFDARE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluorophenyl)-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₂₅H₂₄F N₃O₂S
  • Molecular Weight : 437.53 g/mol
  • CAS Number : 1251625-01-0

The presence of a thiophene ring, fluorine atom, and methoxy group suggests a complex interaction with biological targets that may confer unique pharmacological properties.

Research indicates that compounds similar to this compound often exhibit multiple mechanisms of action, including:

  • Inhibition of Tumor Growth : Compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines, including colorectal carcinoma and lung cancer.
  • Induction of Apoptosis : Studies suggest that such compounds can enhance apoptotic pathways by regulating pro-apoptotic and anti-apoptotic proteins.
  • Targeting Specific Proteins : Molecular docking studies indicate potential interactions with proteins involved in cancer progression, such as Caspase 9 and MDM2.

Anticancer Activity

Recent studies have focused on the anticancer properties of related compounds. For instance, a study involving indole derivatives demonstrated significant cytotoxic effects against human cancer cell lines with IC50 values ranging from 6.76 µg/mL to 371.36 µg/mL . The following table summarizes some key findings from related research:

Compound NameCell Line TestedIC50 (µg/mL)Mechanism of Action
Compound 7fHCT116 (Colorectal)6.76Apoptosis induction via caspase activation
Compound XA549 (Lung Cancer)193.93Inhibition of cell proliferation
N-(3-fluorophenyl)...VariousTBDTBD

Pharmacological Properties

The pharmacological profile of compounds in this class often includes:

  • Anti-inflammatory Activity : Compounds similar to this compound have been noted for their ability to reduce inflammation markers.
  • Antimicrobial Effects : Some derivatives exhibit antimicrobial properties, suggesting a broad spectrum of biological activity.

Case Studies

Several case studies have highlighted the efficacy of structurally related compounds in clinical settings:

  • Case Study on Colorectal Cancer :
    • A series of indole-based compounds showed promising results in inhibiting the growth of colorectal cancer cells. The study indicated that the compounds could serve as potential chemotherapeutic agents due to their ability to induce apoptosis and inhibit tumor growth.
  • Case Study on Lung Cancer :
    • Research demonstrated that specific derivatives could significantly reduce the viability of A549 lung cancer cells, indicating their potential as effective treatments for lung cancer.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1.1. N-(3,4-Dimethoxyphenyl)-4-(3-Fluorophenyl)-3-(1H-Pyrrol-1-yl)thiophene-2-Carboxamide ()
  • Structure : The amide nitrogen is substituted with a 3,4-dimethoxyphenyl group, and the thiophene bears a 3-fluorophenyl substituent.
  • The 3-fluorophenyl on the thiophene (vs. the target’s 4-methoxyphenyl) introduces electron-withdrawing effects, altering π-π stacking interactions .
  • Molecular Weight : 422.474 g/mol, slightly higher than the target’s estimated mass (~420 g/mol) .
2.1.2. 4-(4-Methylphenyl)-N-Propyl-3-(1H-Pyrrol-1-yl)Thiophene-2-Carboxamide ()
  • Structure : Features a 4-methylphenyl group on the thiophene and a propyl chain on the amide nitrogen.
  • Comparison :
    • The methyl group (electron-donating) on the phenyl ring reduces polarity compared to the target’s 4-methoxyphenyl.
    • The propyl amide substituent increases lipophilicity, likely improving membrane permeability relative to aromatic amides .
2.1.3. N-Substituted Thiophene-2-Carboxamides ()

Compounds T-IV-B to T-IV-I (Table 1) share the thiophene-2-carboxamide core but vary in acryloylphenyl substituents:

Compound Thiophene Substituent Amide Substituent Yield (%) Key IR Peaks
T-IV-B () 4-(p-Tolylacryloyl)phenyl - 74 N-H, C=O, C=C, CH3
T-IV-C () 4-(4-Hydroxyphenylacryloyl)phenyl - 67 O-H, N-H, C=O
T-IV-H () 4-(3-(2-Nitrophenyl)acryloyl)phenyl - 63 NO2, C=O, CH=CH
  • Synthesis: All analogs were synthesized via condensation of ketones with aldehydes in ethanol, yielding 63–74% . The target compound likely follows a similar route, though specific details are unavailable.
  • Functional Groups : IR data confirm the presence of amide (N-H, C=O) and aryl (C=C) groups, consistent with the target’s structure .

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